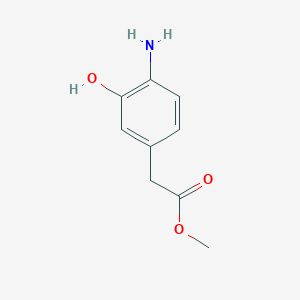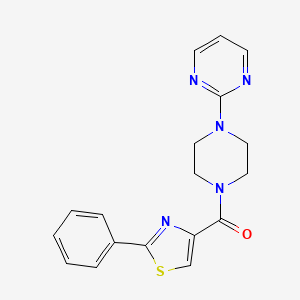![molecular formula C18H12FN5O2S B2702513 1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine CAS No. 872860-10-1](/img/structure/B2702513.png)
1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential therapeutic applications and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Corroboration
Pyrazolo[3,4-d]pyrimidines, such as the one , are actively studied in novel drug discovery. Their synthesis involves various processes, such as Vilsmeier-Haack reaction, and yields compounds with potential biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies have shown some pyrazolo[3,4-d]pyrimidines to have significant anti-inflammatory properties, indicating potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Functional Fluorophores Development
Pyrazolo[3,4-d]pyrimidines have been used as intermediates in the synthesis of functional fluorophores. These compounds, particularly when substituted with various donor or acceptor groups, exhibit significant fluorescence intensity and quantum yields. This makes them suitable for applications such as fluorescent probes in biological and environmental contexts (Castillo et al., 2018).
Antimicrobial Applications
Novel series of pyrazolo[3,4-d]pyrimidines have shown promise in antimicrobial activity. Certain derivatives exceed the activity of reference drugs against various bacteria and fungi. This suggests their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Cytotoxicity and Antioxidant Activities
Some pyrazolo[3,4-d]pyrimidines derivatives have demonstrated cytotoxic activity against various cancer cell lines and notable antioxidant potentials. These findings suggest their potential in cancer therapy and as antioxidants (Şener et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of pyrazolo[3,4-d]pyrimidines provides insight into their molecular configuration, which is crucial for understanding their interactions in various applications, such as in material science and drug development (El Fal et al., 2014).
Tumor Imaging with Positron Emission Tomography
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their efficacy in tumor imaging using PET. Modifications in these compounds, such as introducing polar groups, have been shown to affect their uptake in tumor cells, highlighting their potential in diagnostic imaging (Xu et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-13-4-6-14(7-5-13)23-17-16(9-22-23)18(21-11-20-17)27-10-12-2-1-3-15(8-12)24(25)26/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRRBJGTOEDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)
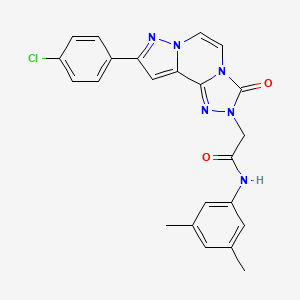
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
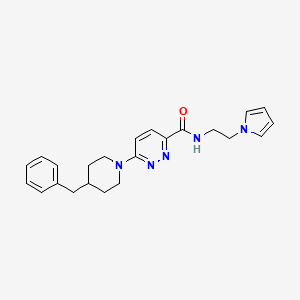
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)
![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)
![N-(2-phenylethyl)-1-[4-(propionylamino)benzoyl]piperidine-4-carboxamide](/img/structure/B2702444.png)
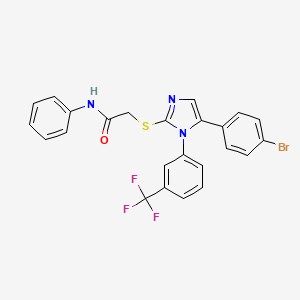
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)
